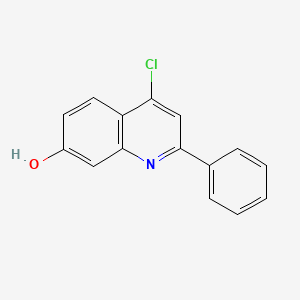

4-Chloro-2-phenylquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

4-chloro-2-phenylquinolin-7-ol |

InChI |

InChI=1S/C15H10ClNO/c16-13-9-14(10-4-2-1-3-5-10)17-15-8-11(18)6-7-12(13)15/h1-9,18H |

InChI Key |

VJNMZGNHJHTTAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-Chloro-2-phenylquinolin-7-ol Core

The assembly of the key 2-phenylquinolin-7-ol (B1497194) backbone is paramount, succeeded by the crucial introduction of a chlorine atom at the C-4 position.

The formation of the quinoline (B57606) heterocycle is a foundational step in the synthesis of this compound. Various classical and modern cyclization strategies can be employed to construct this bicyclic system. These methods typically involve the reaction of an aniline (B41778) derivative with a carbonyl compound or its equivalent.

Common strategies that can be adapted for this purpose include:

Conrad-Limpach Synthesis : This method involves the reaction of an aniline with a β-ketoester. For the target scaffold, 3-aminophenol (B1664112) could be reacted with a phenyl-substituted β-ketoester. The initial condensation forms an enamine, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331) (quinolin-4-one). uni-konstanz.de

Doebner Reaction : A variation of the Doebner-von Miller reaction, this pathway synthesizes 2-substituted quinoline-4-carboxylic acids. It involves reacting an aniline, an aldehyde, and pyruvic acid. nih.gov To obtain the desired 2-phenyl substitution, benzaldehyde (B42025) would be the aldehyde of choice. nih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). A modified Friedländer reaction can involve the oxidative cyclization of a 2-aminobenzyl alcohol with a ketone. researchgate.net

Palladium-Catalyzed Domino Reaction : Modern synthetic approaches include domino reactions, such as the palladium-catalyzed Sonogashira coupling and subsequent cyclization of benzimidoyl chlorides with 1,6-enynes to produce quinoline derivatives. organic-chemistry.org

The choice of starting materials in these reactions is critical for introducing the required phenyl and hydroxyl groups at the correct positions.

The introduction of the chlorine atom at the C-4 position is typically achieved by the chlorination of the corresponding 4-hydroxyquinoline precursor, 7-hydroxy-2-phenylquinolin-4-ol. This precursor exists in tautomeric equilibrium with 7-hydroxy-2-phenyl-4(1H)-quinolone. The hydroxyl group at C-4 behaves like the hydroxyl of a carboxylic acid (a vinylogous acid) and can be readily converted into a chloro group.

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . google.com The reaction involves heating the 4-hydroxyquinoline derivative with POCl₃, often in a solvent or neat. This process converts the C-4 hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed for similar transformations. researchgate.net

| Reagent | Conditions | Product | Yield |

| Phosphorus Oxychloride (POCl₃) | Heating | 4-Chloroquinoline (B167314) derivative | Generally high |

| Thionyl Chloride (SOCl₂) | Heating, often with a catalyst like DMF | 4-Chloroquinoline derivative | Variable |

This table presents typical reagents and conditions for the C-4 chlorination of quinolin-4-one precursors.

The phenyl group at the C-2 position is a defining feature of the molecule. wikipedia.org Its incorporation is almost always achieved during the initial cyclization reaction that forms the quinoline ring, rather than by a post-cyclization modification. nih.govresearchgate.net

Synthetic strategies ensure the C-2 phenyl substitution by selecting appropriate starting materials:

In a Doebner-von Miller type synthesis , reacting aniline with an α,β-unsaturated aldehyde like cinnamaldehyde (B126680) directly places a phenyl group at C-2.

In a Conrad-Limpach synthesis , the use of a β-ketoester containing a phenyl group, such as ethyl benzoylacetate, will result in a 2-phenylquinoline (B181262) core.

In the Friedländer synthesis , the reaction of a 2-aminobenzophenone (B122507) or 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group and a carbonyl, such as acetophenone, leads to the formation of the 2-phenylquinoline skeleton.

A multi-component reaction involving aniline, benzylamine, an alcohol, and CCl₄ catalyzed by FeCl₃·6H₂O has also been reported to synthesize 2-phenylquinolines in high yields. researchgate.net

Direct regioselective hydroxylation of a pre-formed 4-chloro-2-phenylquinoline (B1581051) ring at the C-7 position is synthetically challenging due to the difficulty in controlling the position of electrophilic substitution on the deactivated quinoline ring. Therefore, the hydroxyl group is typically introduced by using a starting material that already contains the oxygen functionality at the desired position.

The most common strategy is to begin the quinoline synthesis with an aniline derivative that has a hydroxyl or a protected hydroxyl group (like a methoxy (B1213986) group) at the 3-position (meta to the amino group). For example, using 3-aminophenol or 3-methoxyaniline as the starting aniline derivative in a cyclization reaction will result in a quinoline with a hydroxyl or methoxy group at the C-7 position. If a methoxy group is used, a subsequent deprotection step (demethylation), often using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), is required to reveal the free C-7 hydroxyl group.

Derivatization and Functionalization of this compound

The presence of the C-7 hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

The phenolic hydroxyl group at the C-7 position is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net These modifications are often performed to alter the molecule's physicochemical properties, such as solubility and lipophilicity.

Common derivatization reactions include:

Etherification : The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide).

Esterification : The hydroxyl group can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine).

Acetamide (B32628) Synthesis : The hydroxyl group can be converted into an acetamide group through a multi-step sequence involving reaction with ethyl chloroacetate, followed by hydrolysis and amidation. nih.gov

| Reaction Type | Reagents | Functional Group Formed |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl chloride or Anhydride, Base | Ester (-OC(O)R) |

| Acetamide Formation | 1. Ethyl chloroacetate, K₂CO₃; 2. LiOH; 3. SOCl₂, NH₄OH | O-acetamide (-OCH₂C(O)NH₂) |

This table summarizes common derivatization reactions at the C-7 hydroxyl position.

Transformations Involving the C-4 Chlorine Atom (e.g., Nucleophilic Substitution)

The chlorine atom at the C-4 position of the quinoline ring is a key functional handle, rendering the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of substituents, which is crucial for the development of new compounds with tailored properties.

The palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds. Studies on related dichloroquinolines have demonstrated that the chlorine at the C-4 position is generally more reactive than those at other positions, such as C-7. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines in the presence of a palladium catalyst selectively yields 4-amino-7-chloroquinoline derivatives. This selectivity is attributed to the electronic properties of the quinoline ring system. nih.gov

A variety of nucleophiles beyond amines can be employed to displace the C-4 chlorine. These include alkoxides, thiols, and azide (B81097) ions, leading to the formation of ethers, thioethers, and azides, respectively. The resulting 4-substituted-2-phenylquinolin-7-ol derivatives can then serve as precursors for further chemical modifications. For example, the 4-azido derivatives can undergo click chemistry or be reduced to the corresponding 4-amino compounds.

Below is a table summarizing representative nucleophilic substitution reactions on the 4-chloroquinoline core, illustrating the versatility of this transformation.

| Nucleophile | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| Amine | Butylamine | N-Butyl-7-chloroquinolin-4-amine | Heating at 120–130 °C |

| Amine | Ethane-1,2-diamine | N,N′-Bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | Heating at 130 °C |

| Amine | Morpholine | 4-(7-Chloro-2-(benzamido)quinolin-4-yl)morpholine | Heating with K2CO3 in DMF |

Substituent Variations on the C-2 Phenyl Ring

Modification of the C-2 phenyl ring is a critical strategy for fine-tuning the biological activity and physicochemical properties of this compound derivatives. While direct functionalization of the phenyl ring after the quinoline core has been formed can be challenging, variation is typically introduced by employing different starting materials during the quinoline synthesis.

Classical methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, are particularly amenable to introducing diversity at the C-2 position. wikipedia.orgnih.govwikipedia.orgiipseries.org

Doebner-von Miller Reaction : This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. By using a substituted benzaldehyde to form the α,β-unsaturated ketone in situ, a variety of phenyl groups with different electronic and steric properties can be installed at the C-2 position of the quinoline ring. wikipedia.orgnih.gov

Combes Quinoline Synthesis : This method utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org To introduce a substituted phenyl group at C-2, a β-diketone bearing the desired substituted phenyl moiety is required. The synthesis of these specialized β-diketones is a key step in this approach. nih.govijpras.commdpi.comnih.gov

The following table provides examples of how different synthetic routes can be used to generate 2-phenylquinoline derivatives with various substituents on the phenyl ring.

| Synthetic Method | Key Reactants | Resulting C-2 Phenyl Substituent |

|---|---|---|

| Doebner-von Miller | Substituted Benzaldehyde and Aniline | Variously substituted phenyl groups |

| Combes Synthesis | Substituted Phenyl-β-diketone and Aniline | Variously substituted phenyl groups |

| Friedländer Annulation | o-Aminoaryl ketone and a compound with a reactive methylene (B1212753) group | Dependent on the o-aminoaryl ketone |

Other Ring Position Functionalizations for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound derivatives comprehensively, functionalization at other positions of the quinoline ring is essential. Modifications at positions such as C-5, C-6, and C-8 can significantly impact the molecule's interaction with biological targets.

The introduction of substituents at these positions often begins with appropriately substituted anilines as starting materials in the quinoline synthesis. For example, using a 3-fluoroaniline (B1664137) in a Doebner-von Miller reaction would result in a 6-fluoro-substituted quinoline.

SAR studies on various quinoline derivatives have revealed some general trends:

Position 6 : Introduction of small electron-donating or electron-withdrawing groups can influence activity.

The biological activity of quinoline derivatives is diverse, with compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others. brieflands.comnih.govbenthamscience.com The specific activity is highly dependent on the substitution pattern around the quinoline core. For instance, in the context of anticancer agents, modifications that enhance DNA intercalation or inhibition of key enzymes like topoisomerases are often sought.

The table below outlines the potential impact of substituents at different positions on the quinoline ring, based on general SAR studies of related compounds.

| Position | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| C-5 | Halogens, Alkyl groups | Can influence lipophilicity and membrane permeability. |

| C-6 | Electron-donating/withdrawing groups | Modulates electronic properties and potential for hydrogen bonding. |

| C-8 | Small alkyl or alkoxy groups | Can impact planarity and interaction with target proteins. |

Advanced Spectroscopic and Structural Characterization

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Target Interaction and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target.

Enzyme Active Site Interactions (e.g., DNA Gyrase, Topoisomerase, Kinases, Tubulin)

While numerous studies have performed molecular docking of various quinoline (B57606) derivatives with enzymes like DNA gyrase, topoisomerase, kinases, and tubulin, specific docking studies for 4-Chloro-2-phenylquinolin-7-ol against these targets are not detailed in the available research. The general class of quinolones is well-known for targeting bacterial DNA gyrase and topoisomerase IV. Similarly, other quinoline analogues have been investigated as kinase inhibitors and tubulin polymerization inhibitors. However, without specific studies, the precise interactions and binding affinities of this compound with these enzyme active sites remain hypothetical.

Receptor Binding Profiling

In silico receptor binding profiling helps to predict the interaction of a compound with a range of biological receptors, which can indicate its potential therapeutic effects and off-target activities. There is no specific information available from database searches or literature reviews detailing the receptor binding profile of this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. Such studies provide insights into molecular orbitals (HOMO-LUMO), electrostatic potential, and other electronic properties that govern molecular interactions. While DFT studies have been conducted on various substituted quinolines, a specific analysis for this compound is not present in the reviewed literature.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the stability of a ligand-target complex and the conformational changes that may occur upon binding. No published MD simulation studies were found that specifically analyze the interaction and stability of this compound with any biological target.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction and drug-likeness assessments are crucial in the early stages of drug discovery to evaluate the pharmacokinetic and safety profile of a compound. These computational models predict properties based on the chemical structure. Although many online tools and software are available for such predictions, a formal, published ADMET and drug-likeness assessment for this compound could not be located in the scientific literature. Therefore, no specific data on its predicted absorption, distribution, metabolism, excretion, toxicity, or its adherence to drug-likeness rules (like Lipinski's rule of five) can be reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on Biological Activity Profiles

The biological activity of the 4-Chloro-2-phenylquinolin-7-ol scaffold is highly sensitive to substitutions at various positions. Modifications to the chlorine at C-4, the hydroxyl group at C-7, the phenyl ring at C-2, and other positions on the quinoline (B57606) nucleus can dramatically alter the compound's efficacy and selectivity.

Role of C-4 Chlorine and C-7 Hydroxyl Groups

The substituents at the C-4 and C-7 positions are fundamental to the biological activity of this quinoline series. The chlorine atom at the C-4 position is a key feature. In related 4-aminoquinoline (B48711) compounds like chloroquine, the electron-withdrawing 7-chloro group is considered essential for antimalarial activity. nih.govyoutube.com Replacing this chlorine with an electron-donating group, such as a methyl group, leads to a complete loss of activity. youtube.com Studies on 7-substituted 4-aminoquinolines have shown that while replacing chlorine with bromine or iodine maintains potent antiplasmodial activity, substitution with fluorine or trifluoromethyl groups generally results in decreased efficacy, particularly against resistant strains. nih.gov Furthermore, replacing the 7-chloro group with a methoxy (B1213986) group typically renders the compounds inactive. nih.gov This highlights the critical nature of the electronic properties and size of the substituent at the C-7 position.

The hydroxyl group at the C-7 position is also pivotal. Phenolic hydroxyl groups are well-known for their ability to engage in hydrogen bonding and can be crucial for antioxidant activity by donating a hydrogen atom to neutralize free radicals. mdpi.com In various classes of flavonoids, the number and position of hydroxyl groups significantly influence their biological effects, including anticancer and antioxidant properties. researchgate.netnih.gov For instance, the 3-OH group and a catechol system in the B-ring of flavonoids are important for anti-radical properties. mdpi.com While direct studies on the 7-hydroxyl group of this compound are limited, its presence is expected to be a key determinant for specific biological interactions and potential antioxidant effects.

Influence of C-2 Phenyl Ring Substituents

The C-2 phenyl ring offers a versatile site for modification to tune the biological activity of the quinoline scaffold. Research on related 2-phenylquinoline (B181262) derivatives has demonstrated that substituents on this ring are crucial for target-specific activity. For example, a series of 4-carboxyl quinoline derivatives were developed as selective cyclooxygenase-2 (COX-2) inhibitors, where a methylsulfonyl (MeSO₂) pharmacophore at the para-position of the C-2 phenyl ring was identified as a key element for potent and selective inhibition. nih.govresearchgate.net

Similarly, in the search for broad-spectrum anti-coronavirus agents, a p-propoxy group on the C-2 phenyl ring was part of a hit compound, indicating its importance for antiviral activity. nih.gov Further studies on substituted 2-arylquinolines have shown that compounds with a 2-(3,4-methylenedioxyphenyl) group exhibit significant selective cytotoxicity against certain cancer cell lines. rsc.org These findings underscore the significant impact of the substitution pattern on the C-2 phenyl ring in directing the compound's biological effects, allowing for the optimization of potency and selectivity for various therapeutic targets.

| Parent Scaffold | C-2 Phenyl Ring Substituent | Target/Activity | Key Finding | Reference(s) |

| 2-Phenylquinoline-4-carboxylic acid | p-Methylsulfonyl (p-MeSO₂) | COX-2 Inhibition | Essential for potent and selective COX-2 inhibitory activity. | nih.gov, researchgate.net |

| 4-Substituted-2-phenylquinoline | p-Propoxy | Anti-coronavirus (SARS-CoV-2) | Important feature of the identified active compound. | nih.gov |

| 2-Arylquinoline | 3,4-Methylenedioxyphenyl | Anticancer (Cytotoxicity) | Displayed significant and selective activity against HeLa and PC3 cancer cell lines. | rsc.org |

Effects of Substitutions at Other Quinoline Nucleus Positions

Modifications at other positions of the quinoline core, such as C-6, and C-8, also play a significant role in modulating biological activity. Studies on 2-phenyl-4-carboxylquinolines revealed that the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for COX-2 inhibitory activity. nih.govresearchgate.net In a separate investigation, C-6 substituted 2-phenylquinolines demonstrated notable selective anticancer properties against prostate and cervical cancer cell lines. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented, studies on related quinoline and quinazoline (B50416) derivatives provide valuable insights into the descriptors that govern their activity.

For a series of quinoline derivatives targeting Plasmodium falciparum, 2D and 3D-QSAR models were developed. nih.gov These models demonstrated good predictive capacity and highlighted the importance of various physicochemical properties. nih.gov Similarly, QSAR analyses on other heterocyclic compounds, such as thiazole (B1198619) derivatives, have revealed that parameters like polarization, dipole moment, lipophilicity, and energy parameters have the most significant effect on antioxidant activity. pensoft.net For quinazoline derivatives acting as cytotoxic agents, QSAR models have been established to relate structural features to activity against breast cancer cell lines. zsmu.edu.ua

These studies collectively suggest that a QSAR model for this compound derivatives would likely depend on a combination of steric, electronic, and lipophilic descriptors. Such models are instrumental for the virtual screening of new analogs and for the rational design of more potent and selective compounds by predicting their activity before synthesis. pensoft.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis, often aided by molecular modeling and docking studies, helps to elucidate the spatial arrangement of a molecule and how it binds to a receptor's active site.

For example, a molecular modeling study of a potent 2-phenylquinoline-4-carboxylic acid derivative, which acts as a COX-2 inhibitor, demonstrated how its conformation fits within the enzyme's binding site. The analysis showed that the p-MeSO₂ substituent on the C-2 phenyl ring is oriented towards a secondary pocket of the COX-2 enzyme, while the carboxyl group at C-4 interacts with a key arginine residue (Arg120). nih.govresearchgate.net This specific binding mode, dictated by the molecule's conformation, is responsible for its high potency and selectivity. nih.govresearchgate.net

Similarly, docking and molecular dynamics (MD) simulation studies of 2-phenylquinoxaline (B188063) derivatives have been used to reveal the binding mode of these compounds to their target, the fatty acid synthase (FASN) enzyme. nih.gov These computational analyses provide a rational basis for the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity. Understanding the preferred conformation of this compound and its analogs is therefore essential for predicting their biological activity and for designing novel compounds with enhanced therapeutic potential.

Uncharted Territory: The Biological Profile of this compound Remains Largely Unexplored

Despite extensive research into the diverse biological activities of the quinoline scaffold, the specific compound this compound remains a notable enigma within the scientific community. A thorough review of published literature reveals a significant lack of dedicated studies on its biological effects, particularly concerning its potential anticancer and antimicrobial properties.

The quinoline core structure is a well-established pharmacophore, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of therapeutic applications. Derivatives of quinoline have been extensively investigated and developed as antimalarial, antibacterial, and anticancer agents. These studies have elucidated various mechanisms of action, including the inhibition of key enzymes, disruption of cellular processes like tubulin polymerization, and the induction of programmed cell death (apoptosis) in cancer cells.

However, specific data on the biological activity of this compound is conspicuously absent from the current body of scientific literature. While numerous studies detail the synthesis and biological evaluation of a wide array of substituted quinolines, none appear to have focused on the precise substitution pattern of a chloro group at the 4-position, a phenyl group at the 2-position, and a hydroxyl group at the 7-position.

Consequently, information regarding its in vitro antiproliferative activity across different cancer cell lines, its potential to induce cell cycle arrest or apoptosis, its specific molecular targets, or its effect on mitochondrial function has not been publicly documented. Similarly, its efficacy as an antimicrobial agent against Gram-positive and Gram-negative bacteria has not been reported.

The absence of such data precludes a detailed discussion of the compound's biological activity and mechanistic pathways as outlined in the requested article structure. While it is plausible that this compound may possess interesting biological properties given the known activities of related quinoline derivatives, any such discussion would be purely speculative and not grounded in scientific evidence.

Further research is required to isolate or synthesize this compound and subject it to rigorous biological screening to determine its potential as a therapeutic agent. Until such studies are conducted and their findings published, the biological profile of this specific chemical entity remains an open question in the field of medicinal chemistry.

Biological Activity and Mechanistic Research

Antimicrobial Activity

Antifungal Efficacy

While the quinoline (B57606) scaffold is a component of some antifungal agents, specific studies evaluating the antifungal efficacy of 4-Chloro-2-phenylquinolin-7-ol against various fungal strains were not identified in a comprehensive review of available scientific literature. Consequently, no data on its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) against common fungal pathogens can be provided.

Proposed Mechanisms of Action (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

Quinolone compounds are known to exert their antimicrobial effects through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. However, there is no specific research available that investigates or demonstrates the inhibitory activity of this compound against these enzymes. Therefore, its mechanism of action in this context remains unelucidated.

Antimalarial Activity Studies

The 7-chloroquinoline core is a well-known pharmacophore for antimalarial drugs, with chloroquine being a prominent example. Despite the structural similarity, dedicated studies on the in vitro or in vivo antimalarial activity of this compound against Plasmodium species, including chloroquine-sensitive and resistant strains, are not present in the accessible scientific literature.

Antiviral Activity Investigations (e.g., against Human Rhinovirus)

Investigations into the antiviral properties of various heterocyclic compounds are ongoing. However, there is no specific published research detailing the evaluation of this compound for its antiviral activity against human rhinovirus or other viral pathogens.

Other Emerging Biological Activities

Anti-inflammatory Potential

While some quinoline derivatives have been explored for their anti-inflammatory properties, there is a lack of specific studies investigating the potential of this compound to modulate inflammatory pathways or its efficacy in in vitro or in vivo models of inflammation.

Antioxidant Properties

The antioxidant capacity of phenolic compounds is a subject of significant interest. However, specific studies measuring the antioxidant properties of this compound, such as its ability to scavenge free radicals or inhibit lipid peroxidation, have not been reported in the available scientific literature.

An examination of publicly available scientific literature and research databases reveals a lack of specific information regarding the immunomodulatory effects of the chemical compound this compound. While the broader class of quinoline derivatives has been a subject of extensive research for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific studies detailing the interaction of this compound with the immune system are not presently available.

Therefore, a detailed analysis of its immunomodulatory effects, including mechanisms of action on immune cells such as lymphocytes and macrophages, and its influence on cytokine production, cannot be provided at this time. Further research is required to elucidate any potential immunomodulatory activity of this specific compound.

Preclinical Pharmacological Research Animal Models

Preliminary Pharmacokinetic (PK) Assessments in Animal Systems

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of 4-Chloro-2-phenylquinolin-7-ol in animal systems is not publicly documented. As such, key pharmacokinetic parameters, which are crucial for evaluating a compound's potential as a drug candidate, remain unknown.

Pharmacodynamic (PD) Studies for Target Engagement in Animal Models

There is no published research on the pharmacodynamic properties of this compound in animal models. Studies to confirm its engagement with specific biological targets and to understand the biochemical and physiological effects of the compound in a living organism have not been made publicly available.

Due to the absence of accessible research data, a detailed article on the preclinical pharmacology of this compound cannot be constructed at this time.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of "4-Chloro-2-phenylquinolin-7-ol". While specific validated methods for this exact compound are not extensively detailed in the public literature, methodologies for structurally similar quinoline (B57606) and quinolinol derivatives provide a strong basis for method development.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of quinoline derivatives. sielc.comresearchgate.net A typical RP-HPLC method would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase composition is a critical parameter that can be adjusted to optimize the separation. mfd.org.mkchromatographyonline.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve better separation of complex mixtures.

For the separation of quinolinol compounds, a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water is frequently used. sielc.com To improve peak shape and resolution, especially for compounds with basic nitrogen atoms like quinolines, an acid modifier is typically added to the mobile phase. Common modifiers include formic acid or phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer, a volatile modifier like formic acid is preferred. sielc.com

Table 1: Illustrative HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for quantifying low levels of "this compound" in complex matrices. nih.govdrugtargetreview.com After chromatographic separation, the analyte is ionized, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z).

For small molecules like "this compound", electrospray ionization (ESI) is a commonly used ionization technique. drugtargetreview.com Quantification is often performed using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode. nih.govnih.gov In SRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise. For "this compound" (molecular weight: 255.70 g/mol ), a potential precursor ion in positive ionization mode could be [M+H]⁺ at m/z 256.71. nih.gov

Spectroscopic Methods for Detection in Complex Biological Matrices (e.g., Fluorescence-based assays)

The inherent spectroscopic properties of "this compound", particularly its potential for fluorescence, can be exploited for its detection in complex biological matrices. Hydroxyquinoline derivatives are known to be fluorescent, and their fluorescence characteristics are often sensitive to the local environment, such as solvent polarity and the presence of metal ions. niscpr.res.indocumentsdelivered.com

The fluorescence of 7-hydroxyquinoline, a core structural component of the target molecule, has been studied and is known to exhibit dual fluorescence bands in certain solvents due to excited-state proton transfer (ESPT). documentsdelivered.com The absorption and fluorescence emission spectra of hydroxyquinolines are generally characterized by π-π* transitions. niscpr.res.in An increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. niscpr.res.in

While the specific fluorescence excitation and emission maxima for "this compound" would need to be determined experimentally, it is anticipated that the compound will exhibit fluorescence, likely in the UV or visible region of the electromagnetic spectrum. A fluorescence-based assay would offer high sensitivity and could be adapted for high-throughput screening applications. The development of such an assay would involve determining the optimal excitation and emission wavelengths and evaluating the influence of pH and other matrix components on the fluorescence signal.

Table 2: General Fluorescence Properties of Hydroxyquinolines

| Property | General Characteristics |

|---|---|

| Excitation | Typically in the UV region (e.g., around 290 nm for 8-hydroxyquinoline) niscpr.res.in |

| Emission | Can exhibit dual fluorescence; emission maxima are solvent-dependent and can range from the near-UV to the visible region (e.g., 330-520 nm for 8-hydroxyquinoline (B1678124) in various media) niscpr.res.in |

| Quantum Yield | Highly dependent on the solvent environment niscpr.res.in |

| Sensitivity | Generally high, allowing for detection at low concentrations |

It is also possible to use fluorogenic labeling reagents that react with the hydroxyl group of "this compound" to produce a highly fluorescent derivative, which can then be detected by HPLC with a fluorescence detector. nih.gov

Bioanalytical Method Development for In Vitro and Ex Vivo Sample Analysis

The development of a robust bioanalytical method is essential for studying the behavior of "this compound" in biological systems, such as in in vitro cell-based assays or ex vivo tissue samples. A typical bioanalytical method using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation to ensure the reliability of the results. gmp-compliance.orgnih.goveuropa.eu

Sample Preparation:

The primary goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, cell lysates, tissue homogenates) and remove interfering substances that could affect the analysis. rsc.orgtecan.com Common sample preparation techniques for small molecules include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. rsc.org

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. chromatographyonline.com

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid support and then eluted with a suitable solvent. This technique can provide cleaner extracts than PPT or LLE. rsc.org

The choice of sample preparation method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. chromatographyonline.com

Method Validation:

Once a bioanalytical method is developed, it must be validated to demonstrate that it is reliable and reproducible for its intended purpose. gmp-compliance.orgnih.goveuropa.eu According to regulatory guidelines, a full validation should include the assessment of the following parameters: ich.org

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process. gmp-compliance.org

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. rsc.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. gmp-compliance.org

Table 3: Key Parameters in Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Closeness of determined value to the nominal value | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Repeatability and intermediate precision, expressed as RSD or CV | ≤15% (≤20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte | Response of interfering peaks <20% of LLOQ |

| Recovery | Efficiency of analyte extraction from the matrix | Consistent, precise, and reproducible |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term) | Concentration within ±15% of the nominal concentration |

By following these principles, a reliable and robust bioanalytical method can be developed for the accurate quantification of "this compound" in in vitro and ex vivo samples, facilitating further research into its biological activities.

Future Perspectives and Research Directions

Optimization of Potency and Selectivity of 4-Chloro-2-phenylquinolin-7-ol and its Derivatives

Future research will undoubtedly concentrate on the meticulous optimization of the this compound scaffold to enhance its biological potency and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new analogues with improved therapeutic profiles.

Key strategies for optimization will likely involve modifications at several positions of the quinoline (B57606) ring:

The 7-position: The substituent at the 7-position of the quinoline ring is known to be critical for the activity of many quinoline-based drugs, such as the antimalarial chloroquine. acs.orgacs.orgnih.gov Studies on 4-aminoquinolines have shown that electron-withdrawing groups at this position can significantly influence the compound's pKa and, consequently, its accumulation in acidic cellular compartments, a key aspect of its antimalarial action. acs.orgacs.orgnih.gov For this compound, replacing the hydroxyl group with other functionalities, such as halogens (bromo, iodo) or trifluoromethyl groups, could modulate the electronic properties of the ring system and impact target binding affinity. nih.gov The table below summarizes the effect of different substituents at the 7-position on the in vitro antiplasmodial activity of 4-aminoquinoline (B48711) analogues against Plasmodium falciparum.

| Substituent at 7-position | Side Chain | IC50 (nM) vs. Chloroquine-Susceptible P. falciparum | IC50 (nM) vs. Chloroquine-Resistant P. falciparum |

| -Cl | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| -Br | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| -I | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| -F | -HN(CH2)2NEt2 | 15-50 | 18-500 |

| -CF3 | -HN(CH2)2NEt2 | 15-50 | 18-500 |

| -OCH3 | -HN(CH2)2NEt2 | 17-150 | 90-3000 |

Table 1: Effect of 7-position Substituents on Antiplasmodial Activity of 4-Aminoquinolines. nih.gov

The 4-position: The chlorine atom at the 4-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various side chains. The nature of the side chain can profoundly influence the compound's pharmacokinetic properties, target selectivity, and ability to overcome drug resistance mechanisms. nih.gov Future work will likely explore a diverse range of aliphatic and aromatic amines to be introduced at this position to enhance interactions with the target protein.

The 2-phenyl group: Modification of the phenyl ring at the 2-position with different substituents (e.g., electron-donating or electron-withdrawing groups) could fine-tune the steric and electronic properties of the molecule, potentially leading to improved potency and selectivity. scientific.net

The overarching goal of these optimizations will be to design derivatives that exhibit high affinity for their intended biological target while minimizing off-target effects, thereby increasing the therapeutic index.

Exploration of Novel Biological Targets and Therapeutic Areas

While quinoline derivatives have a rich history in the treatment of malaria, their therapeutic potential extends to a much broader range of diseases. nih.gov A key future direction for this compound research will be the identification and validation of novel biological targets, which could open up new therapeutic avenues.

Kinase Inhibition: Protein kinases are a major class of drug targets in oncology, and numerous quinoline-based compounds have been developed as kinase inhibitors. nih.govresearchgate.netnih.gov Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature a quinoline core. nih.gov Future research could explore the potential of this compound derivatives to inhibit specific kinases that are dysregulated in various cancers, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met. nih.govnih.gov The ability to selectively target these kinases could lead to the development of new anticancer agents. ijmphs.comarabjchem.org

Other Potential Targets: Beyond kinases, the quinoline scaffold has been shown to interact with a variety of other biological targets, including topoisomerases, proteasomes, and tubulin. globalresearchonline.net Systematic screening of this compound and its analogues against diverse panels of biological targets could uncover unexpected activities and expand their therapeutic applications to neurodegenerative diseases, inflammatory disorders, and other conditions. researchgate.net

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic efficacy and overcome limitations such as poor solubility, low bioavailability, or drug resistance, future research is expected to focus on the development of hybrid molecules and prodrugs based on the this compound scaffold.

Hybrid Molecules: This strategy involves covalently linking the quinoline core with another pharmacophore to create a single molecule with dual or synergistic biological activities. nih.govfrontiersin.org For instance, hybridizing this compound with moieties known for their anticancer properties, such as chalcones or 1,2,3-triazoles, could result in compounds with enhanced potency and the ability to target multiple pathways in cancer cells. rsc.orgnih.gov This approach has been successful in developing quinoline-based hybrids with improved activity against various cancer cell lines and infectious agents. nih.govpensoft.net

Prodrug Strategies: Converting this compound into a prodrug could address issues related to its physicochemical properties. A prodrug is an inactive or less active precursor that is metabolized in the body to release the active drug. This approach can be used to improve water solubility, enhance membrane permeability, and achieve targeted drug delivery. For example, the hydroxyl group at the 7-position could be esterified to create a more lipophilic prodrug that is later hydrolyzed by cellular esterases to release the active compound.

Integration of Advanced Synthetic and Computational Approaches in Drug Design

The design and discovery of novel this compound derivatives will be significantly accelerated by the integration of advanced synthetic methodologies and computational tools.

Advanced Synthesis: Modern synthetic organic chemistry offers a plethora of efficient and versatile methods for the construction and functionalization of the quinoline ring. mdpi.commdpi.com Techniques such as microwave-assisted synthesis, metal nanoparticle-catalyzed reactions, and multicomponent reactions can facilitate the rapid generation of diverse libraries of this compound analogues for biological screening. frontiersin.org These methods often provide higher yields, shorter reaction times, and are more environmentally friendly compared to classical synthetic routes. frontiersin.org

Computational Approaches: In silico methods are indispensable tools in modern drug discovery. researchgate.net Computational techniques such as molecular docking, 3D-quantitative structure-activity relationship (3D-QSAR), and molecular dynamics simulations can be employed to predict the binding affinity of this compound derivatives to their biological targets and to elucidate their mechanism of action at the molecular level. mdpi.combiointerfaceresearch.comnih.gov These computational studies can guide the rational design of new compounds with improved properties, thereby reducing the time and cost associated with drug development. mdpi.com

Role in Addressing Emerging Antimicrobial Resistance and Cancer Challenges

The quinoline scaffold is a cornerstone in the development of both antimicrobial and anticancer agents. nih.govmdpi.comresearchgate.net Future research on this compound and its derivatives will be crucial in the ongoing battle against drug-resistant pathogens and cancers.

Antimicrobial Resistance: The emergence of multidrug-resistant (MDR) bacteria is a major global health threat. Quinolone antibiotics, a class of drugs derived from the quinoline scaffold, have been widely used, but their efficacy is diminishing due to resistance. There is an urgent need to develop new antibacterial agents with novel mechanisms of action. Research into this compound derivatives could lead to the discovery of compounds that are effective against MDR strains of bacteria.

Cancer Drug Resistance: Similar to antimicrobial resistance, the development of resistance to chemotherapy is a major obstacle in cancer treatment. nih.gov Quinoline-based compounds have shown promise in overcoming drug resistance in cancer cells. nih.gov Future studies could investigate the potential of this compound derivatives to circumvent common resistance mechanisms, such as drug efflux pumps or alterations in drug targets. nih.gov The development of such compounds could provide new therapeutic options for patients with refractory cancers.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-phenylquinolin-7-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the phenyl group at position 2 of the quinoline core. Chlorination at position 4 can be achieved using POCl₃ or SOCl₂ under reflux conditions. Hydroxylation at position 7 is often performed via demethylation of a methoxy precursor using BBr₃ or HBr in acetic acid.

- Optimization Tips :

- Use anhydrous solvents (e.g., DMF, THF) to prevent side reactions.

- Control reaction temperatures (e.g., 80–110°C for cross-coupling) to balance reaction rate and decomposition.

- Purify via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol or DCM. Data collection at 100–150 K ensures minimal thermal motion. Use SHELX programs for structure solution (e.g., SHELXD for phase determination) and refinement (e.g., SHELXL for least-squares optimization). Key parameters:

| Parameter | Typical Value |

|---|---|

| R-factor | <0.05 |

| CCDC No. | Deposit in Cambridge Structural Database |

| Ensure hydrogen bonding (e.g., O–H⋯N interactions) is analyzed to confirm the hydroxyl group’s position . |

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.

- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity.

- Data Interpretation : Use ANOVA for statistical significance (p<0.05) .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) or water under micellar catalysis.

- Use microwave irradiation to reduce reaction time (e.g., 30 minutes vs. 12 hours for cross-coupling).

- Employ heterogeneous catalysts (e.g., Pd/C) for easy recovery and reuse.

- Monitor waste using E-factor calculations (goal: <5) .

Q. What strategies resolve contradictions between computational predictions and experimental data in its reactivity studies?

- Methodological Answer :

- Iterative Refinement : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data. Adjust computational parameters (e.g., solvent model) to align with observed rates.

- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, IR) to confirm intermediate structures.

- Sensitivity Analysis : Identify which computational assumptions (e.g., basis set choice) most affect discrepancies .

Q. How do structural modifications at specific positions alter its pharmacological profile?

- Methodological Answer : A comparative study using analogs reveals:

| Modification | Activity Change | Mechanism Insight |

|---|---|---|

| Cl → F at position 4 | ↑ Antimicrobial potency | Enhanced halogen bonding |

| Phenyl → Pyridyl at 2 | ↓ Cytotoxicity | Reduced lipophilicity |

| OH → OMe at 7 | Loss of anticancer activity | Disrupted H-bonding with target |

| Synthesize derivatives via parallel synthesis , and evaluate using dose-response assays . |

Q. What advanced spectroscopic methods validate its interaction with biological targets?

- Methodological Answer :

- NMR Titration : Monitor chemical shift perturbations in the quinoline ring upon binding to enzymes (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry (n).

- Surface Plasmon Resonance (SPR) : Determine real-time association/dissociation kinetics with immobilized targets.

- Molecular Dynamics Simulations : Validate binding poses (e.g., RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.